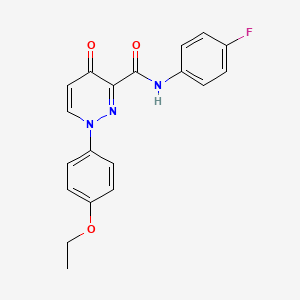![molecular formula C22H28N4O B11382228 2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-benzimidazole](/img/structure/B11382228.png)
2-{[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl}-5-methoxy-1-methyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound that has garnered significant interest in the scientific community due to its potential therapeutic applications. This compound is part of the benzimidazole family, known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps, starting with the preparation of the benzimidazole core. The process includes:
Formation of the Benzimidazole Core: This is usually achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound inhibits their activity, leading to vasodilation and reduced blood pressure. This interaction is mediated through the G-protein-coupled receptor pathway, which regulates various physiological processes .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives and arylpiperazines such as trazodone, naftopidil, and urapidil. Compared to these compounds, 2-{[4-(2,5-DIMETHYLPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-1-METHYL-1H-1,3-BENZODIAZOLE exhibits unique binding affinities and pharmacokinetic profiles, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C22H28N4O |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[[4-(2,5-dimethylphenyl)piperazin-1-yl]methyl]-5-methoxy-1-methylbenzimidazole |
InChI |
InChI=1S/C22H28N4O/c1-16-5-6-17(2)21(13-16)26-11-9-25(10-12-26)15-22-23-19-14-18(27-4)7-8-20(19)24(22)3/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
KAKYUEPMOLVWLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=NC4=C(N3C)C=CC(=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(acetylamino)phenyl]-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11382148.png)
![10-(2-chlorobenzyl)-7-methyl-10,11-dihydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one](/img/structure/B11382162.png)
![N-(2-methoxyphenyl)-3'-phenylspiro[cyclohexane-1,6'-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine]-7'-carboxamide](/img/structure/B11382172.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11382173.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11382180.png)
![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(2-phenylethyl)acetamide](/img/structure/B11382190.png)
![Ethyl ({4,6-dimethyl-3-[(3-methylphenyl)carbamoyl]pyridin-2-yl}sulfanyl)acetate](/img/structure/B11382195.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11382206.png)
![6-butyl-3-(3,4-dimethoxybenzyl)-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11382210.png)
![3-(4-ethoxyphenyl)-5-{[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,2,4-oxadiazole](/img/structure/B11382215.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide](/img/structure/B11382216.png)

![N-(4-ethylphenyl)-4,6-dimethyl-2-({2-oxo-2-[(1-phenylethyl)amino]ethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B11382225.png)
![N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}thiophene-2-carboxamide](/img/structure/B11382229.png)
